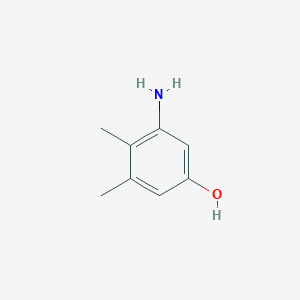
3-Amino-4,5-dimethylphenol
Vue d'ensemble
Description
3-Amino-4,5-dimethylphenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Biochemistry Studies : 3-Amino-4,5-dimethylphenol, and its related compounds, have been studied for their metabolic processes and effects. Boyland and Sims (1959) examined the metabolism of 3:4-dimethylaniline, a structurally related compound, to understand its carcinogenic properties in rats (Boyland & Sims, 1959).
Chromatographic Analysis : Ilisz et al. (2009) explored the use of chiral stationary phases in the high-performance liquid chromatographic enantioseparation of unusual beta-amino acids, employing derivatized forms of dimethylphenol (Ilisz et al., 2009).
Catalyst Systems in Polymerization : Kim et al. (2018) investigated catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands, including derivatives of 3,4-dimethylphenol (Kim et al., 2018).
Anaerobic Biodegradability and Toxicity : O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenols, under methanogenic conditions (O'Connor & Young, 1989).
Synthesis and Characterization of Metal Complexes : Studies like those by Büyükkıdan and Özer (2013) involve the synthesis and characterization of metal complexes derived from phenolic Mannich bases, including those from dimethylphenol (Büyükkıdan & Özer, 2013).
Electrochemical Studies : Research like that by Andruzzi et al. (1973) delves into the electrochemical reduction of 3-iminoindolenine derivatives in solutions, considering the interactions with dimethylphenol (Andruzzi et al., 1973).
Environmental Impact and Degradation : Studies such as those by Li et al. (2020) look at the degradation of chloro-dimethylphenols in water through advanced oxidation processes, providing insights into the environmental impact of these compounds (Li et al., 2020).
Propriétés
IUPAC Name |
3-amino-4,5-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJMGPOMJTXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,5-dimethylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




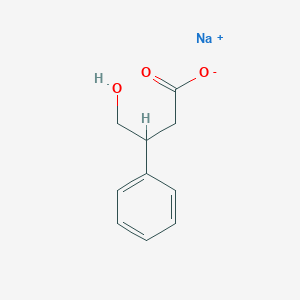

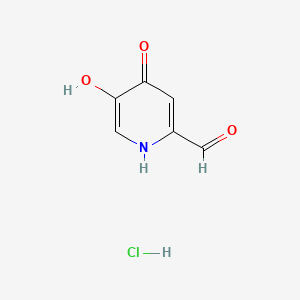
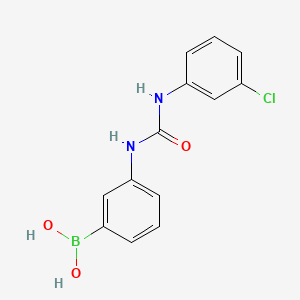

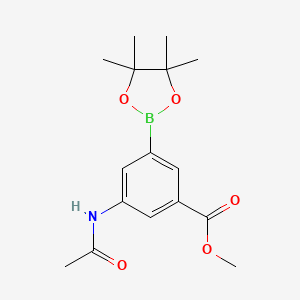


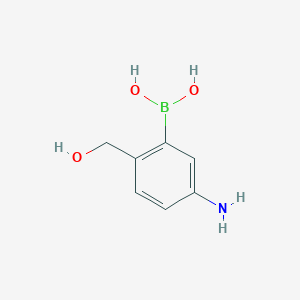

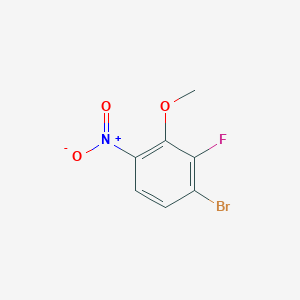

![[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B8251184.png)